cis-Piceid - 148766-36-3

cis-Piceid

Catalog Number: EVT-1584689
CAS Number: 148766-36-3
Molecular Formula: C20H22O8
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
cis-Piceid belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. cis-Piceid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cis-piceid is primarily located in the cytoplasm. cis-Piceid can be biosynthesized from cis-resveratrol. Outside of the human body, cis-piceid can be found in common grape and fruits. This makes cis-piceid a potential biomarker for the consumption of these food products.
Cis-piceid is a stilbenoid that is cis-resveratrol substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite. It is a polyphenol, a stilbenoid, a beta-D-glucoside and a monosaccharide derivative. It derives from a cis-resveratrol.
Overview

Cis-Piceid is a stilbene compound, specifically a glycoside of resveratrol, which is known for its potential health benefits and presence in various plant species. It is characterized by its cis configuration, distinguishing it from its trans counterpart, trans-piceid. This compound has garnered attention due to its antioxidant properties and possible therapeutic effects.

Source

Cis-Piceid is primarily found in plants such as grapes, particularly in grape skins and seeds. It is also present in other sources like peanuts and certain berries. The compound is often studied in the context of wine production, where it can be quantified alongside other stilbenes using advanced analytical techniques.

Classification

Cis-Piceid belongs to the class of compounds known as stilbenes, which are phenolic compounds characterized by a two-phenyl ethylene structure. It is classified as a glycoside due to the presence of a sugar moiety attached to the stilbene backbone.

Synthesis Analysis

Methods

Cis-Piceid can be synthesized through various methods, typically involving the conversion of resveratrol. The most common synthesis involves:

  1. Irradiation: Resveratrol is exposed to ultraviolet light, which facilitates the conversion of trans-resveratrol to cis-piceid.
  2. Chemical Reactions: The reaction conditions can include solvents such as methanol or acetonitrile and may utilize catalysts or specific wavelengths of UV light to enhance yields.

Technical Details

The synthesis often employs high-performance liquid chromatography (HPLC) for purification and quantification. For instance, a study demonstrated the use of HPLC coupled with mass spectrometry to analyze the transformation of resveratrol into its isomers, including cis-piceid, under controlled conditions .

Molecular Structure Analysis

Structure

Cis-Piceid has a molecular formula of C17H18O7C_{17}H_{18}O_7 and a molecular weight of approximately 342.32 g/mol. Its structure consists of:

  • A stilbene backbone with two aromatic rings.
  • A glucose moiety attached at one end.

Data

The structural configuration can be represented as follows:

cis Piceid C15H14O5 with glucose \text{cis Piceid }C_{15}H_{14}O_5\text{ with glucose }

Nuclear magnetic resonance (NMR) spectroscopy can confirm the presence of cis-isomers by analyzing characteristic peaks corresponding to hydrogen environments in the molecule .

Chemical Reactions Analysis

Reactions

Cis-Piceid undergoes several chemical reactions typical for phenolic compounds, including:

  • Oxidation: Can form quinones or other oxidized derivatives.
  • Hydrolysis: In acidic conditions, it may hydrolyze to release resveratrol and glucose.

Technical Details

Studies have shown that cis-piceid can be quantified through selective reaction monitoring using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise measurement of its concentration in various samples .

Mechanism of Action

Process

The biological activity of cis-piceid is primarily attributed to its antioxidant properties. It acts by scavenging free radicals and modulating signaling pathways related to inflammation and oxidative stress.

Data

Research indicates that cis-piceid may influence pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling, contributing to its potential anti-inflammatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Melting Point: The melting point can vary but is generally around 160–165 °C.
  • Stability: Sensitive to light and heat; should be stored in a cool, dark place.

Relevant analyses often utilize HPLC techniques for quantification and characterization under varying conditions .

Applications

Scientific Uses

Cis-Piceid has several applications in scientific research:

  • Pharmacology: Investigated for its potential health benefits, including anti-cancer properties.
  • Food Science: Studied for its role in wine quality and health benefits associated with moderate wine consumption.
  • Agricultural Science: Used as a marker for disease resistance in grapevines, particularly against pathogens like powdery mildew .
Introduction to cis-Piceid in Plant Biochemistry and Phytochemical Research

cis-Piceid (cis-resveratrol-3-O-β-D-glucoside) is a naturally occurring stilbenoid glycoside that serves critical functions in plant physiological responses to environmental stressors. As a monomeric stilbenoid, it belongs to the broader class of phenolic compounds synthesized via the phenylpropanoid pathway, characterized by a 14-carbon skeleton with two aromatic rings linked by an ethylene bridge in the cis-configuration [6]. Unlike its trans-isomer, cis-piceid exhibits distinct physicochemical properties and bioactivities due to stereochemical differences affecting molecular interactions. This isomer is widely distributed in Vitaceae species (e.g., Vitis vinifera), Polygonaceae (e.g., Polygonum cuspidatum), and Pinaceae (e.g., Picea abies), where it contributes to phytoalexin-mediated defense against biotic and abiotic threats [3] [5]. Its role in plant-environment interactions positions cis-piceid as a key subject in phytochemical research, particularly in understanding stress adaptation mechanisms and developing sustainable agricultural strategies.

Table 1: Natural Occurrence of cis-Piceid in Plant Tissues

Plant SourceTissueConcentration RangeDetection Method
Vitis viniferaRed grape juice≈0.79 mg/LHPLC-DAD
Vitis viniferaLeavesTrace to moderateLC-MS/MS
Polygonum cuspidatumRootsSignificant levelsUPLC-UV
Picea abiesWood/barkAntibacterial fractionsMetabolite profiling

Role of cis-Piceid as a Stilbenoid Glycoside in Plant Defense Mechanisms

cis-Piceid functions as a specialized metabolite in plant defense systems, where glycosylation enhances its solubility and compartmentalization within vacuoles. This storage mechanism allows rapid mobilization in response to stressors. Key defense roles include:

  • Pathogen Resistance: Under fungal elicitation (e.g., Plasmopara viticola or Botrytis cinerea), grapevines hydrolyze stored cis-piceid to release aglycone resveratrol, which undergoes oxidative dimerization to form toxic viniferins (e.g., δ-viniferin). These oligomers exhibit direct antifungal activity by disrupting microbial membranes and inhibiting spore germination [5] [6].
  • Abiotic Stress Mitigation: In salt-sensitive Vitis vinifera cultivars (e.g., Syrah), cis-piceid accumulates de novo under salinity stress (100 mM NaCl), counteracting oxidative burst by scavenging reactive oxygen species (ROS). This reduces lipid peroxidation, as evidenced by lowered malondialdehyde (MDA) levels in leaves [1].
  • Structural Defense: As a glycoside, cis-piceid exhibits greater stability than its aglycone against enzymatic degradation by pathogens. This allows sustained antimicrobial activity, as confirmed in Picea abies wood extracts showing antibacterial effects against Staphylococcus aureus (MIC = 130 µg/mL) and Escherichia coli (MIC = 60 µg/mL) [3].

Position within the Resveratrol Derivative Metabolic Pathway

The biosynthesis of cis-piceid is governed by a coordinated enzymatic cascade within the phenylpropanoid-stilbenoid network:

  • Core Pathway: Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid, followed by hydroxylation by cytochrome P450 monooxygenases (e.g., cinnamate-4-hydroxylase) to form p-coumaric acid. 4-Coumarate-CoA ligase (4CL) then activates p-coumarate to p-coumaroyl-CoA. Stilbene synthase (STS) catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to yield trans-resveratrol [6].
  • Glycosylation & Isomerization: UDP-glucosyltransferases (UGTs) glucosylate trans-resveratrol at the 3-position to form trans-piceid. Subsequent isomerization to cis-piceid occurs non-enzymatically under UV exposure or via enzymatic catalysis (e.g., isomerases), with the cis-configuration stabilized by glucosylation [4] [5].
  • Metabolic Fate: cis-Piceid serves as a pool for resveratrol liberation via β-glucosidases during stress. It may also be diglucosylated (e.g., at C-3 and C-5) or incorporated into oligomers like miyabenol C, depending on plant species and stress duration [5] [8].

Figure 1: Stilbenoid Biosynthetic Pathway Highlighting cis-PiceidPhenylalanine → (PAL) → Cinnamic acid → (C4H) → p-Coumaric acid → (4CL) → p-Coumaroyl-CoA↓p-Coumaroyl-CoA + 3 Malonyl-CoA → (STS) → trans-Resveratrol → (UGT) → trans-Piceid → (UV/Isomerase) → cis-Piceid↓Hydrolysis → cis-Resveratrol or Oligomerization → Viniferins

Properties

CAS Number

148766-36-3

Product Name

cis-Piceid

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1-/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HSTZMXCBWJGKHG-BUFXCDORSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

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